2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting a suitable diamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation or alkylation reaction.
Attachment of the cyclopentylthio group: This can be done through a nucleophilic substitution reaction using a cyclopentylthiol and an appropriate leaving group.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The phenyl group may facilitate interactions with hydrophobic pockets in proteins, while the cyclopentylthio group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-phenyl-1H-imidazole: Shares the imidazole and phenyl groups but lacks the cyclopentylthio group.
3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile: Similar imidazole and phenyl groups but different functional groups.
Uniqueness
2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is unique due to the presence of the cyclopentylthio group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-18(15-24-17-9-4-5-10-17)20-11-6-13-22-14-12-21-19(22)16-7-2-1-3-8-16/h1-3,7-8,12,14,17H,4-6,9-11,13,15H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPNGDDNEFGIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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